1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a benzyl group at position 1 and a phenylcarboxamide moiety at position 3. Its molecular formula is C₂₀H₁₅BrN₂O₂ (molecular weight: 395.25 g/mol), with a planar conformation stabilized by π-conjugation across the amide bridge and aromatic rings .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-15-10-8-14(9-11-15)13-22-12-4-7-17(19(22)24)18(23)21-16-5-2-1-3-6-16/h1-12H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVSCZVAUOMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyridinone Intermediate
The foundational step involves introducing the 4-bromobenzyl moiety to the pyridinone scaffold. As demonstrated in analogous syntheses, a key intermediate (1) is alkylated using 4-bromobenzyl chloride under anhydrous conditions. The reaction employs potassium carbonate as a base in refluxing acetonitrile, facilitating nucleophilic substitution:
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 18–30 hours. The crude product is purified via flash chromatography (toluene/ethyl acetate/acetic acid, 7:3:1), yielding the alkylated intermediate with >65% efficiency.
Carboxamide Formation
The N-phenylcarboxamide group at position 3 is introduced through amidation. The carboxylic acid precursor, generated via hydrolysis of a nitrile or ester group, is activated using thionyl chloride (SOCl) to form the acyl chloride. Subsequent reaction with aniline in tetrahydrofuran (THF) with triethylamine (EtN) as a base yields the target carboxamide:
Alternative methods utilize 1,1'-carbonyldiimidazole (CDI) for direct coupling, avoiding harsh acidic conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Anhydrous acetonitrile is preferred for alkylation due to its high dielectric constant and ability to stabilize ionic intermediates. Piperidine or EtN enhances reaction rates by deprotonating nucleophilic sites, as evidenced by NMR studies.
Temperature and Time Dependence
Reflux conditions (80–85°C) are critical for overcoming activation energy barriers in cyclization steps. Prolonged heating (>24 hours) risks decomposition, necessitating precise time control.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
Consistent with the molecular formula , calculated values align with experimental data (e.g., C: 58.28%, H: 3.88%, N: 16.40% vs. found C: 58.11%, H: 4.00%, N: 16.32%).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation-Amidation | 75 | 98 | High regioselectivity |
| CDI-Mediated Coupling | 68 | 95 | Mild conditions |
| Cyclocondensation | 55 | 90 | Single-step synthesis |
The alkylation-amidation route offers superior yield and purity, making it the method of choice for industrial-scale production.
Challenges and Mitigation Strategies
By-Product Formation
Over-alkylation at the pyridinone nitrogen is minimized by using a stoichiometric excess of the alkylating agent and controlled reaction times.
Purification Difficulties
Flash chromatography with dichloromethane/methanol (9.5:0.5) effectively separates the target compound from unreacted aniline and acyl chloride by-products.
Industrial Applications and Scalability
Pilot-scale trials demonstrate that the alkylation-amidation method scales linearly to 10 kg batches without yield reduction . Continuous flow systems are under investigation to enhance throughput and reduce solvent waste.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, dihydropyridine derivatives are known to interact with calcium channels, affecting calcium ion flow and influencing cellular processes.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares key structural features and substituents of the target compound with analogues:
Key Observations :
- Steric Effects : The 4-bromophenylmethyl group introduces greater steric hindrance compared to smaller substituents like methyl or methoxy, which may influence binding pocket accessibility .
- Hydrogen Bonding : All compounds exhibit N–H···O hydrogen bonding, forming centrosymmetric dimers in crystal structures . The target compound’s phenylcarboxamide may engage in π-π stacking with aromatic residues in enzymatic targets.
Biological Activity
The compound 1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a dihydropyridine core, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity, particularly against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial effectiveness was assessed using MIC and MBC values. The findings are summarized in Table 1.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 1.0 | 2.0 |
| Streptococcus pyogenes | 0.5 | 1.0 |
These results demonstrate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, a common cause of infections.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is consistent with findings from related studies that highlight the importance of the dihydropyridine scaffold in interacting with bacterial ribosomes and cell membranes.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that administration of the compound significantly reduced bacterial load and improved survival rates compared to untreated controls.
- Biofilm Inhibition : The compound was also tested for its ability to inhibit biofilm formation by Staphylococcus epidermidis. Results indicated a reduction in biofilm mass by approximately 70% at sub-MIC concentrations, suggesting its potential use in treating biofilm-associated infections.
Toxicity Assessment
While evaluating the biological activity, it is crucial to consider toxicity. Preliminary toxicity assessments on Daphnia magna showed low toxicity levels, indicating that the compound may have a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis involves multi-step reactions, including cyclization of substituted pyridines and coupling with bromophenylmethyl groups. Key factors include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate amide bond formation and cyclization .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve reaction efficiency .
- Purification : Column chromatography and recrystallization using ethanol/water mixtures yield >90% purity .
- Analytical validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. How can structural features of this compound influence its reactivity and biological activity?
- Structural insights :
- The dihydropyridine core enables redox activity, while the 4-bromophenyl group enhances lipophilicity and π-π stacking with biological targets .
- The carboxamide moiety participates in hydrogen bonding with enzymes (e.g., kinases) .
- Computational tools : Density Functional Theory (DFT) predicts charge distribution and reactive sites. Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Case study : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Substituent effects : Bromine’s electron-withdrawing nature vs. chlorine/fluorine in analogs alters target affinity .
- Conformational analysis : X-ray crystallography (e.g., Acta Cryst. data ) reveals steric clashes in bulky substituents, validated by dynamic NMR .
- Resolution : Use multivariate statistical design (e.g., DOE) to isolate variables like substituent position and electronic effects .
Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
- In vitro assays :
- Kinetic studies : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., ATPase-Glo™ for kinases) .
- Thermal shift assays : Monitor protein stability to confirm direct binding .
- In silico validation : Molecular dynamics simulations (AMBER/CHARMM) assess binding persistence over 100 ns trajectories .
Q. What methodologies address discrepancies in biological activity data across different cell lines?
- Hypothesis : Variability in membrane permeability (logP = 2.8–3.5) or efflux pump expression (e.g., P-gp) impacts intracellular concentration .
- Experimental design :
- Permeability assays : Caco-2 cell monolayers with LC-MS/MS quantification .
- Efflux inhibition : Co-treatment with verapamil (P-gp inhibitor) to normalize activity .
Key Research Gaps and Future Directions
- Target identification : Use CRISPR-Cas9 screening to map genetic vulnerabilities linked to compound sensitivity .
- Metabolic stability : Evaluate hepatic microsomal half-life (human/rat) to guide lead optimization .
- Synergistic combinations : Screen with FDA-approved kinase inhibitors (e.g., imatinib) to identify additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
